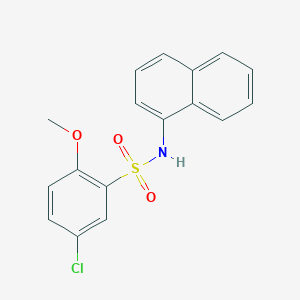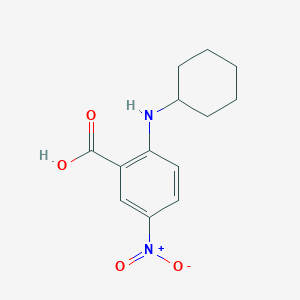![molecular formula C22H24N2O2S3 B229250 N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and exhibit antimicrobial activity. Additionally, studies have found that this compound can modulate the immune response, regulate cell signaling pathways, and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide in lab experiments is its potential therapeutic applications. This compound has exhibited promising results in preclinical studies and has the potential to be developed into a new class of drugs. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide. One area of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future research could also explore the use of this compound in combination with other drugs to enhance its efficacy and reduce side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide involves the reaction of 2-(cyclopropylamino)-2-oxoethylthiol with 4-(bromomethyl)thiophenol in the presence of potassium carbonate. The resulting product is then treated with 2-bromoacetamide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against various bacterial and fungal infections.
Eigenschaften
Molekularformel |
C22H24N2O2S3 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanylacetamide |
InChI |
InChI=1S/C22H24N2O2S3/c25-21(23-15-1-2-15)13-27-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)28-14-22(26)24-16-3-4-16/h5-12,15-16H,1-4,13-14H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
HXWRBHAECABTJP-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Kanonische SMILES |
C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
